molecular formula C15H11ClN2O2S B2951524 (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-03-1

(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2951524
CAS No.: 338417-03-1
M. Wt: 318.78
InChI Key: BWPLCWHZPNQQNT-RIYZIHGNSA-N
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Description

(2E)-7-Chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative characterized by a 1,4-benzothiazin-3-one core substituted with a chloro group at position 7 and a (2-hydroxyphenyl)amino methylidene moiety at position 2. The presence of the 2-hydroxyphenyl group introduces hydrogen-bonding capabilities, which may influence solubility and biological interactions compared to related derivatives .

Properties

IUPAC Name

(2E)-7-chloro-2-[(2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-9-5-6-11-13(7-9)21-14(15(20)18-11)8-17-10-3-1-2-4-12(10)19/h1-8,17,19H,(H,18,20)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLCWHZPNQQNT-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a chloro-substituted thiolactam under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted benzothiazinones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for probing biochemical pathways and understanding enzyme mechanisms.

Medicine

In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial properties are of particular interest for drug discovery and development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.

Mechanism of Action

The mechanism of action of (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of this compound differ primarily in the substitution pattern on the phenylamino group. Key derivatives include:

Substituent Variations and Structural Features

Compound Name Substituent on Phenylamino Group Key Structural Features
(2E)-7-Chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one 2-hydroxyphenyl Hydroxyl group at ortho position enables hydrogen bonding; enhances polarity.
(2E)-7-Chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one 4-chlorophenyl Chlorine at para position increases lipophilicity; may improve membrane permeability.
(2E)-7-Chloro-2-{[(2-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one 2-methoxyphenyl Methoxy group at ortho position provides steric bulk; moderate polarity.
(2E)-7-Chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one 4-methoxyphenyl Methoxy group at para position balances lipophilicity and electronic effects.

Impact of Substituents on Physicochemical Properties

  • Chlorinated analogs are often associated with increased metabolic stability .
  • Methoxy Groups (2- or 4-methoxyphenyl) : The methoxy group’s electron-donating effects can modulate electronic properties of the aromatic ring, influencing π-π stacking interactions. The ortho-methoxy substituent introduces steric hindrance, which may affect conformational flexibility .

Methodological Considerations for Similarity Assessment

Compound similarity is often quantified using molecular fingerprints (e.g., MACCS, Morgan) and similarity coefficients like Tanimoto or Dice . Key findings from similarity analysis include:

  • Tanimoto Coefficient : A value >0.85 indicates high structural similarity. For the target compound and its analogs, this coefficient would depend on the substituent’s contribution to the fingerprint.
  • Dissimilarity in Virtual Screening: Even minor substituent changes (e.g., hydroxyl vs. methoxy) can reduce similarity scores, highlighting the sensitivity of virtual screening workflows to functional group modifications .

Biological Activity

The compound (2E)-7-chloro-2-{[(2-hydroxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one, also known as 7-chloro-2-[(2-hydroxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one, is a benzothiazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, effects on neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound includes a benzothiazine core with a chloro substituent and a hydroxyaniline moiety. Its molecular formula is C15H11ClN2O2S, and it possesses unique structural features that contribute to its biological activity.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Studies utilizing the cupric reducing antioxidant capacity (CUPRAC) assay demonstrated that it can effectively scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases . The antioxidant capacity is attributed to the presence of the hydroxyl group in the phenolic structure, which enhances electron donation capabilities.

Compound Antioxidant Activity (CUPRAC)
This compoundHigh

Neurotransmitter Modulation

The compound has been studied for its effects on neurotransmitter systems. In particular, it has shown promise as a modulator of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system. Research suggests that compounds similar to this benzothiazine derivative can enhance neurotransmitter release and improve cognitive functions without the excitotoxic side effects typically associated with direct agonists .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the pharmacological profile of this compound:

  • In Vitro Studies :
    • Cell Viability : The compound was tested on various cell lines to assess cytotoxicity. Results indicated low toxicity at sub-micromolar concentrations while providing protective effects against oxidative damage induced by hydrogen peroxide .
    • Neuroprotective Effects : It demonstrated significant neuroprotective effects in models of neuronal damage, suggesting potential applications in neurodegenerative diseases.
  • In Vivo Studies :
    • Animal models were used to further investigate the pharmacokinetics and bioavailability of the compound. Microdialysis studies revealed that it could cross the blood-brain barrier effectively and increase levels of acetylcholine and serotonin in the hippocampus .

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